molecular formula C7H6Cl2N2 B1593117 4,6-Dichloro-2-cyclopropylpyrimidine CAS No. 7043-09-6

4,6-Dichloro-2-cyclopropylpyrimidine

Cat. No. B1593117
CAS RN: 7043-09-6
M. Wt: 189.04 g/mol
InChI Key: YBOWZANEONZCOL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H6Cl2N2 . It has a molecular weight of 189.04 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-cyclopropylpyrimidine involves the reaction of 4,6-dihydroxy-pyrimidine with ethylene dichloride and a chlorination catalyst . Another method involves the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-cyclopropylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is substituted with two chlorine atoms at positions 4 and 6 and a cyclopropyl group at position 2 .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-cyclopropylpyrimidine is a solid substance with a molecular weight of 189.04 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

“4,6-Dichloro-2-cyclopropylpyrimidine” is a chemical compound with the molecular formula C7H6Cl2N2 . It’s a versatile compound used in various fields, including pharmaceuticals, agrochemicals, and material science.

This compound is often used as a building block in the synthesis of more complex molecules . It’s commonly used in the field of medicinal chemistry for the development of new drugs . In agrochemicals, it could be used in the synthesis of pesticides or herbicides .

This compound is often used as a building block in the synthesis of more complex molecules . It’s commonly used in the field of medicinal chemistry for the development of new drugs . In agrochemicals, it could be used in the synthesis of pesticides or herbicides .

Safety And Hazards

4,6-Dichloro-2-cyclopropylpyrimidine is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

4,6-dichloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOWZANEONZCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647966
Record name 4,6-Dichloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-cyclopropylpyrimidine

CAS RN

7043-09-6
Record name 4,6-Dichloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-cyclopropylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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